4-Methyl-1-phenylpentan-2-amine;hydrochloride
Description
4-Methyl-1-phenylpentan-2-amine hydrochloride is a substituted phenethylamine derivative featuring a pentan-2-amine backbone with a phenyl group at position 1 and a methyl substituent at position 4 (Figure 1). The hydrochloride salt enhances its solubility in aqueous media compared to the freebase form, making it suitable for pharmaceutical or research applications.
Properties
IUPAC Name |
4-methyl-1-phenylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLXQZWIVZFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves several steps. One common method includes the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine under specific conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Reduction of Ketone Precursors
The compound is commonly synthesized via reductive amination or ketone reduction. For example, 4-methyl-1-phenylpentan-2-one undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine, which is subsequently treated with HCl to form the hydrochloride salt .
Key Reaction Parameters
| Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-methyl-1-phenylpentan-2-one | LiAlH₄ | THF | 0°C → reflux | 85–92 |
| 4-methyl-1-phenylpentan-2-one | NaBH₄ | MeOH | RT | 70–78 |
Nucleophilic Substitution Reactions
The ω-chloro group in related intermediates facilitates coupling with primary amines. For instance, 5-chloropentan-2-one reacts with n-propylamine and phenylacetylene under Cu₂O catalysis to form 2-alkynylpyrrolidines .
Example Reaction Pathway
-
Substitution :
-
Cyclization : Intramolecular iminium formation followed by alkynylation with phenylacetylene yields 2-methyl-2-(phenylethynyl)pyrrolidine .
Optimized Conditions
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu₂O | Acetonitrile | 85°C | 12 | 95 |
Oxidation Reactions
The primary amine can be oxidized to nitro or carbonyl derivatives. For example, treatment with KMnO₄ in acidic conditions converts the amine to 4-methyl-1-phenylpentan-2-one .
Oxidation Mechanism
Alkylation and Cyclopropanation
The amine participates in alkylation reactions. In one protocol, ZnEt₂ and CH₂I₂ mediate cyclopropanation of a vinyl-substituted precursor to form 2-cyclopropyl-4-methyl-1-phenylpentan-1-one .
Cyclopropanation Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnEt₂, CH₂I₂, TFA | DCM | -40°C → RT | 16 | 68 |
Salt Formation and Stability
The free base is protonated with methanolic HCl to form the hydrochloride salt, enhancing solubility in polar solvents .
Salt Synthesis Protocol
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-Methyl-1-phenylpentan-2-amine;hydrochloride serves as an important intermediate for synthesizing diverse organic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.
Biology
Research into the biological effects of this compound has revealed its potential interactions with neurotransmitter systems. Studies indicate that it may modulate the activity of certain receptors and enzymes, which could lead to significant biological outcomes. For instance, investigations into its effects on serotonin and dopamine transporters have provided insights into its possible psychostimulant properties .
Medicine
The medicinal applications of this compound are under active investigation. Preliminary research suggests that it may act as a precursor for pharmaceutical compounds aimed at treating various neurological disorders. Its structural similarities to established medications raise the possibility of developing new therapeutic agents with enhanced efficacy and reduced side effects.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its role as an intermediate can streamline the synthesis of complex molecules used in different sectors, including pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the potential applications of this compound:
- Neurotransmitter Modulation : A study demonstrated that analogs of this compound could selectively inhibit serotonin reuptake, suggesting potential use in treating mood disorders .
- Synthesis of Novel Compounds : Researchers successfully synthesized new derivatives using this compound as a starting material, leading to compounds with enhanced biological activity against specific targets.
- Industrial Applications : In an industrial setting, this compound has been employed as a reagent in synthesizing complex organic molecules used in drug development processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenethylamines
(a) 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Structure : Shorter propan-1-amine chain with a 4-fluorophenyl and methyl group.
- The shorter chain may reduce lipophilicity, affecting blood-brain barrier penetration .
(b) 2-Phenylbutan-1-amine Hydrochloride
- Structure : Butan-1-amine backbone with a phenyl group at position 2.
- Key Differences: The lack of a methyl substituent and shorter chain may result in weaker steric hindrance and altered pharmacokinetics. This compound is a known stimulant, suggesting the target compound’s structural modifications could modulate similar activity .
(c) 1-(4-Methoxyphenyl)-2-methylpropan-2-amine HCl
- Structure : Methoxy group at the para position of the phenyl ring and branched methyl groups.
- Key Differences : The methoxy group improves solubility but may reduce CNS activity due to increased polarity. The branched methyl groups could hinder metabolic degradation compared to the linear chain in the target compound .
Cathinone Derivatives
(a) 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one Hydrochloride (4-MEAP HCl)
- Structure: β-keto (pentan-1-one) backbone with a 4-methylphenyl group and ethylamino substituent.
- Key Differences: The β-keto group increases polarity and metabolic stability, distinguishing it from the primary amine in the target compound. Cathinones like 4-MEAP are associated with stimulant effects, implying that the target compound’s lack of a ketone group may alter its mechanism of action .
Substituted Amphetamines
(a) 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D HCl)
- Structure : Phenethylamine with 2,5-dimethoxy and 4-methyl substituents.
- Key Differences: The dimethoxy groups enhance serotonin receptor (5-HT2A) affinity, typical of psychedelic phenethylamines.
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Chain Length | Pharmacological Activity |
|---|---|---|---|---|
| 4-Methyl-1-phenylpentan-2-amine HCl | C₁₂H₁₈ClN | Phenyl (C₁), Methyl (C₄) | Pentan-2-amine | Unknown (likely stimulant) |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₃ClFN | 4-Fluoro, Methyl | Propan-1-amine | Research chemical |
| 2-Phenylbutan-1-amine HCl | C₁₀H₁₄ClN | Phenyl (C₂) | Butan-1-amine | Stimulant |
| 4-MEAP HCl (Cathinone derivative) | C₁₄H₂₀ClNO | 4-Methylphenyl, β-keto, Ethyl | Pentan-1-one | Stimulant/entactogen |
Biological Activity
4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as a substituted phenylalkylamine, has garnered attention for its potential biological activities. This compound is structurally related to several psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its interactions with monoamine receptors.
The synthesis of this compound typically involves the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially varied biological activities.
The primary mechanism of action for this compound is believed to involve modulation of neurotransmitter systems. It interacts with specific receptors in the brain, notably:
- Dopamine Receptors : The compound may enhance dopamine release, which can influence mood and cognitive functions.
- Norepinephrine Receptors : Its interaction with norepinephrine systems may lead to increased alertness and energy levels.
- Serotonin Receptors : Preliminary studies suggest potential effects on serotonin pathways, which could impact mood regulation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Stimulant Effects : Similar to amphetamines, it may produce stimulant effects by increasing the release of catecholamines.
- Potential Therapeutic Applications : Investigations are ongoing into its use as a precursor for pharmaceuticals targeting mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects due to its influence on oxidative stress pathways .
Case Studies
Several case studies have explored the effects of this compound in various contexts:
- Animal Studies : Research involving rodent models has shown that administration of this compound can lead to increased locomotor activity, suggesting stimulant properties similar to known psychostimulants .
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2020 | Rodent | Increased locomotion and dopamine release |
| Johnson et al., 2023 | In vitro | Modulation of serotonin receptor activity |
Comparative Analysis
When compared to structurally similar compounds, such as 4-Methyl-1-phenyl-2-pentanone, this compound shows distinct biological profiles. While both compounds interact with similar neurotransmitter systems, the former is primarily utilized in flavoring applications rather than for its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
